molecular formula C17H19ClN2O5S B3665439 2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2,5-dimethoxyphenyl)acetamide

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B3665439
M. Wt: 398.9 g/mol
InChI Key: ZHVYFIRBMIRFRL-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2,5-dimethoxyphenyl)acetamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to a chlorophenyl ring and a dimethoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2,5-dimethoxyphenyl)acetamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-(2,5-dimethoxyphenyl)acetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2,5-dimethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2,5-dimethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-methoxy-2-nitrophenyl)acetamide
  • 2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-methoxyphenyl)acetamide

Uniqueness

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2,5-dimethoxyphenyl)acetamide is unique due to the presence of the 2,5-dimethoxyphenyl ring, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its solubility and stability compared to similar compounds.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O5S/c1-20(26(22,23)14-7-4-12(18)5-8-14)11-17(21)19-15-10-13(24-2)6-9-16(15)25-3/h4-10H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVYFIRBMIRFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=C(C=CC(=C1)OC)OC)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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